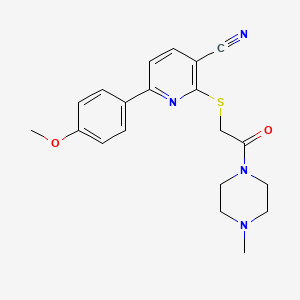

6-(4-Methoxyphenyl)-2-((2-(4-methylpiperazin-1-yl)-2-oxoethyl)thio)nicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-23-9-11-24(12-10-23)19(25)14-27-20-16(13-21)5-8-18(22-20)15-3-6-17(26-2)7-4-15/h3-8H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZKSEYTZGCHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-Methoxyphenyl)-2-((2-(4-methylpiperazin-1-yl)-2-oxoethyl)thio)nicotinonitrile is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula. The structure features a nicotinonitrile core with a methoxyphenyl group and a piperazine derivative, which are known to influence biological activity.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing piperazine rings have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth. The presence of the methoxy group may enhance lipophilicity, facilitating cellular uptake and enhancing cytotoxicity.

Antimicrobial Properties

The compound's thioether linkage has been associated with antimicrobial activity. Similar thioether-containing compounds have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

Preliminary studies suggest that the compound may inhibit certain enzymes critical for cellular proliferation, such as dihydroorotate dehydrogenase (DHODH). Inhibition of DHODH is particularly relevant in the context of immunosuppressive treatments and antimalarial strategies, as seen in related pyrazole derivatives.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the piperazine moiety can significantly affect biological activity. For example:

- Substituents on the phenyl ring : Variations in the position and type of substituents can alter binding affinity to target proteins.

- Length and branching of alkyl chains : These modifications can influence solubility and permeability, impacting overall bioavailability.

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| Compound A | 4-Methoxy | Antitumor | |

| Compound B | 3-Chloro | Antimicrobial | |

| Compound C | Ethyl group | DHODH inhibition |

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of structurally similar compounds on cancer cell lines demonstrated that modifications to the piperazine ring enhanced potency against specific cancer types. This indicates a promising avenue for further research on this compound.

- In Vivo Studies : Animal models have shown that compounds with similar structures exhibit significant antitumor activity with manageable toxicity profiles. These findings support the need for further exploration of this compound in preclinical trials.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of this compound primarily stems from its structural features, which facilitate interactions with various biological targets. The following applications have been identified:

Antiviral Activity

Recent studies indicate that nicotinonitrile derivatives exhibit significant antiviral properties. For instance, compounds similar to 6-(4-Methoxyphenyl)-2-((2-(4-methylpiperazin-1-yl)-2-oxoethyl)thio)nicotinonitrile have shown efficacy against viruses such as HCV (Hepatitis C Virus) by inhibiting the RNA-dependent RNA polymerase (NS5B) . This mechanism is critical in viral replication, making it a potential candidate for antiviral drug development.

Antitumor Properties

Research has highlighted the antitumor potential of nicotinonitrile derivatives. These compounds have been tested for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The specific compound has not yet undergone extensive clinical trials; however, related compounds have shown promising results in preclinical models.

CNS Disorders

There is emerging evidence that nicotinonitrile derivatives may have applications in treating central nervous system disorders. The structural similarity with known neuroprotective agents suggests potential benefits in conditions such as Alzheimer's disease and other forms of dementia . The involvement of 4-methylpiperazine moieties is particularly noteworthy due to their established role in enhancing blood-brain barrier permeability.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.